Asukamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Studies have investigated how Asukamycin inhibits bacterial growth. One area of research suggests Asukamycin disrupts protein synthesis on the ribosome, the cellular machinery responsible for building proteins []. More specifically, it may prevent the transfer of amino acids during protein chain elongation []. Disrupted protein synthesis can lead to cell death in bacteria.

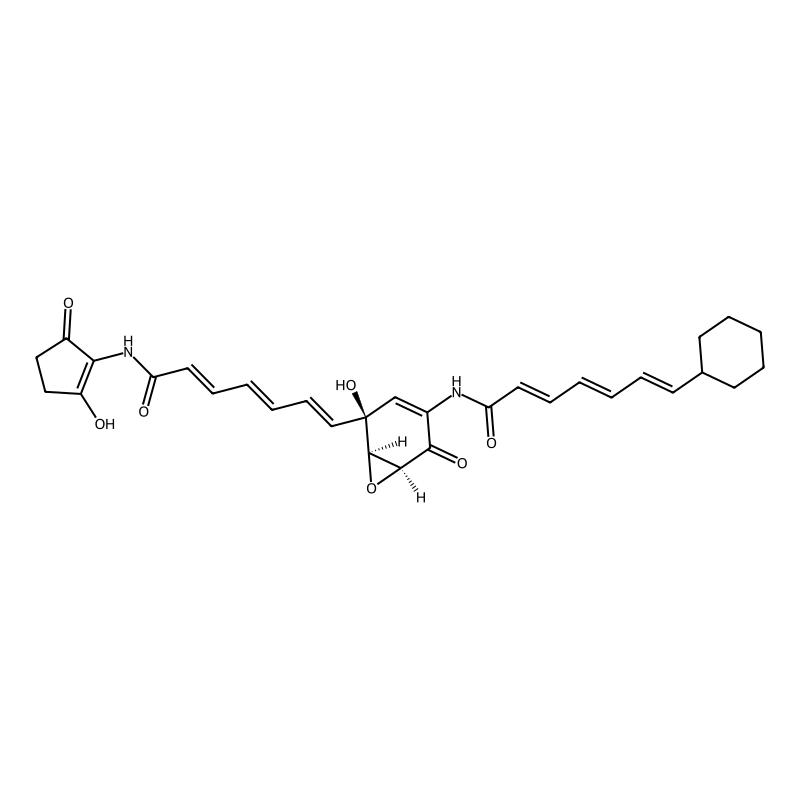

Asukamycin is a polyketide antibiotic belonging to the manumycin family, isolated from the culture broth of Streptomyces nodosus subsp. asukaensis. Its chemical structure is characterized by a complex arrangement that includes a 3-amino-4-hydroxybenzoic acid core, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety . The molecular formula for asukamycin is C31H34N2O7, and it exhibits significant antibacterial, antifungal, and antineoplastic properties .

Asukamycin's antibacterial activity is believed to be linked to its ability to inhibit protein farnesyltransferase, an enzyme crucial for bacterial growth []. Inhibition of this enzyme disrupts essential cellular processes in bacteria. Asukamycin also demonstrates antitumor activity by activating caspases 8 and 3, enzymes involved in programmed cell death (apoptosis) in cancer cells [].

The biosynthesis of asukamycin involves several enzymatic reactions. Key enzymes such as AsuE1 and AsuE2 catalyze the conversion of protoasukamycin to 4-hydroxyprotoasukamycin, followed by epoxidation at the C5-C6 position by AsuE3 to yield the final product . The C5,C6 epoxy group is crucial for its biological activity, with reduced forms showing diminished efficacy .

Asukamycin demonstrates a broad spectrum of biological activities:

- Antibacterial: Effective against various bacterial strains.

- Antifungal: Exhibits activity against certain fungi.

- Antineoplastic: Shows potential in inhibiting tumor growth .

The unique epoxy group in its structure contributes significantly to its mode of action, making it a valuable compound in pharmaceutical research.

Several synthetic pathways have been explored for asukamycin:

- Biosynthetic Pathway: Isolation from Streptomyces nodosus involves fermentation processes where specific precursors are utilized.

- Chemical Synthesis: Hydrozirconation of functionalized alkynes followed by transmetalation and addition to α,β-unsaturated aldehydes has been reported as an effective method for synthesizing asukamycin and its derivatives .

Asukamycin's applications span various fields:

- Pharmaceuticals: Used as an antibiotic and antifungal agent.

- Cancer Treatment: Investigated for its potential in cancer therapies due to its antineoplastic properties.

- Research: Serves as a model compound for studying polyketide biosynthesis and antibiotic mechanisms .

Research has indicated that asukamycin interacts with various biological targets, enhancing its effectiveness against pathogens. Studies on its interactions reveal that the epoxy group plays a critical role in binding to cellular targets, which may explain its potent biological activities. Further studies are ongoing to elucidate the specifics of these interactions and their implications for drug development .

Asukamycin shares structural and functional similarities with several other compounds in the manumycin family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Manumycin A | Contains similar core structure | Antibacterial | Lacks the 5,6-epoxy group |

| Reductiomycin | Similar polyketide backbone | Antibacterial | Different functional groups |

| Moenomycin A | Contains a unique sugar moiety | Antibacterial | Distinct mechanism of action |

| ECO-02301 | Related cyclopentene structure | Antibacterial | Variations in side chains |

Asukamycin's unique combination of structural elements—especially the epoxy group—distinguishes it from these similar compounds, contributing to its specific biological activities and applications in medicine .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Asukamycin

Use Classification

Dates

2: Rui Z, Petrícková K, Skanta F, Pospísil S, Yang Y, Chen CY, Tsai SF, Floss HG, Petrícek M, Yu TW. Biochemical and genetic insights into asukamycin biosynthesis. J Biol Chem. 2010 Aug 6;285(32):24915-24. doi: 10.1074/jbc.M110.128850. Epub 2010 Jun 3. PubMed PMID: 20522559; PubMed Central PMCID: PMC2915727.

3: Shipley PR, Donnelly CC, Le CH, Bernauer AD, Klegeris A. Antitumor activity of asukamycin, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis. Int J Mol Med. 2009 Nov;24(5):711-5. PubMed PMID: 19787206.

4: Hu Y, Floss HG. Further studies on the biosynthesis of the manumycin-type antibiotic, asukamycin, and the chemical synthesis of protoasukamycin. J Am Chem Soc. 2004 Mar 31;126(12):3837-44. PubMed PMID: 15038738.

5: Brodasky TF, Stroman DW, Dietz A, Mizsak S. U-56,407, a new antibiotic related to asukamycin: isolation and characterization. J Antibiot (Tokyo). 1983 Aug;36(8):950-6. PubMed PMID: 6630064.